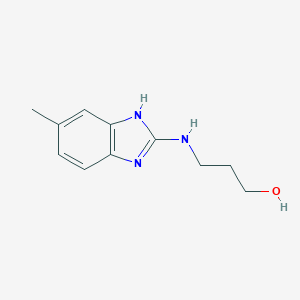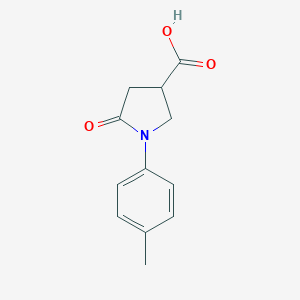![molecular formula C18H40O7Si4 B079612 1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester CAS No. 14330-97-3](/img/structure/B79612.png)
1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester, commonly known as TMS-citrate, is a chemical compound that is widely used in scientific research. It is a derivative of citric acid, which is a key intermediate in the Krebs cycle, a series of chemical reactions that occur in living cells to generate energy. TMS-citrate is a versatile compound that has several applications in various fields, including biochemistry, pharmacology, and material science.
作用機序
TMS-citrate is an ester derivative of citric acid, which is a key intermediate in the Krebs cycle. TMS-citrate is not metabolized by the body and is excreted unchanged in the urine. Therefore, it does not have any direct physiological effects. However, TMS-citrate is commonly used as an internal standard in NMR spectroscopy, where it serves as a reference peak for the quantification of other metabolites.
生化学的および生理学的効果
TMS-citrate does not have any direct biochemical or physiological effects. However, it is commonly used as a reference standard in NMR spectroscopy to quantify metabolites in biological samples. TMS-citrate is also used as a chiral auxiliary in asymmetric synthesis to prepare molecules with specific three-dimensional shapes.
実験室実験の利点と制限
TMS-citrate has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. TMS-citrate is also non-toxic and does not have any direct physiological effects, which makes it safe to use in laboratory experiments. However, TMS-citrate has some limitations. It is not soluble in water and has a relatively low boiling point, which can make it difficult to handle in some experiments. Additionally, TMS-citrate is not suitable for use in experiments that require the measurement of intracellular metabolites, as it cannot cross the cell membrane.
将来の方向性
There are several future directions for research involving TMS-citrate. One area of research is the development of new synthetic routes to TMS-citrate and related compounds. This could lead to the discovery of new applications for these compounds in various fields. Another area of research is the use of TMS-citrate as a reference standard in metabolomics, a field of study that aims to identify and quantify all the metabolites in a biological sample. Finally, TMS-citrate could be used as a precursor for the synthesis of new materials with unique properties, such as biodegradable polymers and nanomaterials.
In conclusion, TMS-citrate is a versatile compound that has several applications in scientific research. It is commonly used as a reference standard in NMR spectroscopy and as a chiral auxiliary in asymmetric synthesis. TMS-citrate is a stable and non-toxic compound that is easy to handle and store. However, it has some limitations, such as low solubility in water and inability to cross the cell membrane. There are several future directions for research involving TMS-citrate, including the development of new synthetic routes and its use in metabolomics and material science.
合成法
TMS-citrate can be synthesized by esterification of citric acid with trimethylsilyl chloride in the presence of a catalyst such as 4-dimethylaminopyridine. The resulting TMS-citrate ester can be purified by column chromatography or recrystallization. The synthesis of TMS-citrate is a relatively simple and cost-effective process, which makes it a popular choice for research applications.
科学的研究の応用
TMS-citrate has several applications in scientific research. It is commonly used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy, which is a powerful analytical technique used to determine the structure and composition of molecules. TMS-citrate is also used as a chiral auxiliary in asymmetric synthesis, a technique used to prepare molecules with specific three-dimensional shapes. Additionally, TMS-citrate is used as a precursor for the synthesis of other compounds, such as TMS-succinate and TMS-malonate, which have applications in material science and organic chemistry.
特性
CAS番号 |
14330-97-3 |
|---|---|
製品名 |
1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester |
分子式 |
C18H40O7Si4 |
分子量 |
480.8 g/mol |
IUPAC名 |
tris(trimethylsilyl) 2-trimethylsilyloxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C18H40O7Si4/c1-26(2,3)22-15(19)13-18(25-29(10,11)12,17(21)24-28(7,8)9)14-16(20)23-27(4,5)6/h13-14H2,1-12H3 |
InChIキー |
VFGAVMGYDWDESE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(=O)CC(CC(=O)O[Si](C)(C)C)(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
正規SMILES |
C[Si](C)(C)OC(=O)CC(CC(=O)O[Si](C)(C)C)(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



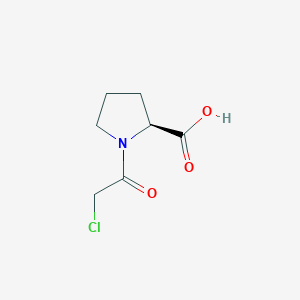
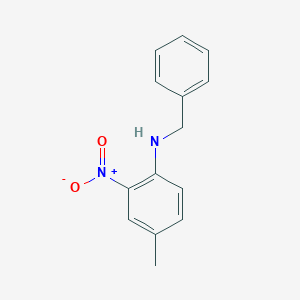
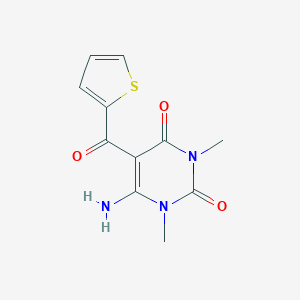
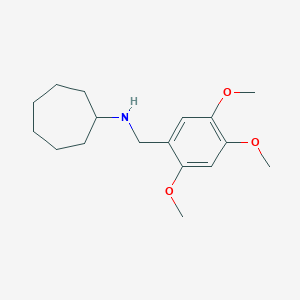
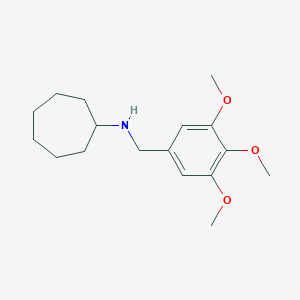
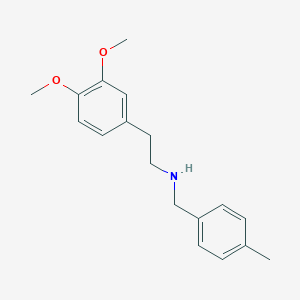
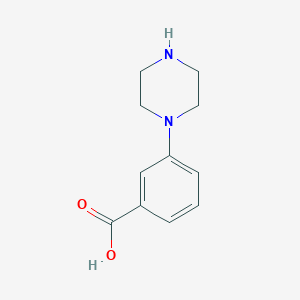
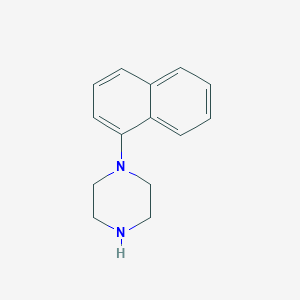
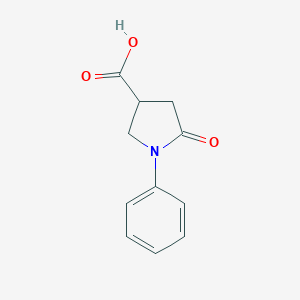
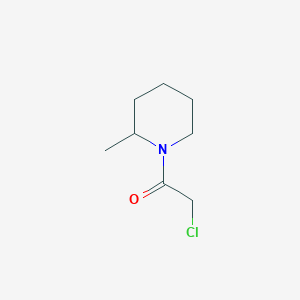
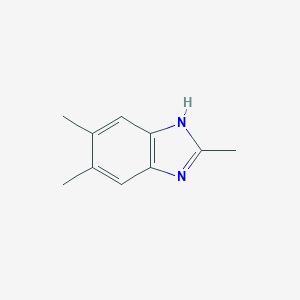
![1-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B79548.png)
